5-(2-(1-苄基-3,7-二甲基-2,6-二氧代-2,3,6,7-四氢-1H-嘌呤-8-基)肼基)嘧啶-2,4,6(1H,3H,5H)-三酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

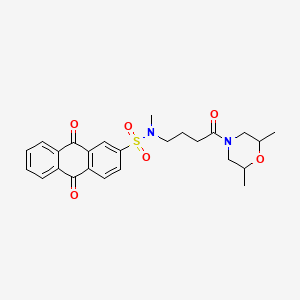

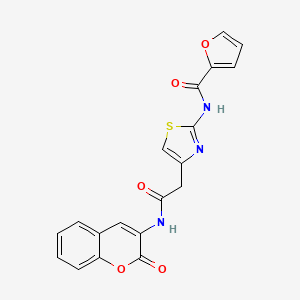

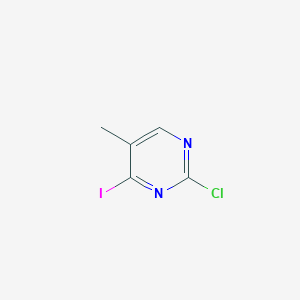

The compound of interest, 5-(2-(1-benzyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione, is a complex molecule that appears to be related to a family of compounds that exhibit a range of biological activities. These compounds typically include pyrimidine and purine structures, which are fundamental components of nucleic acids and are known for their various roles in biological systems .

Synthesis Analysis

The synthesis of related compounds has been reported using different methods. For instance, 5-(benzylidene)pyrimidine-2,4,6-triones with various substituents have been synthesized and their spectral-luminescent properties investigated . Another example is the synthesis of a new aromatic hydrazone and its transition metal complexes, which was achieved by the Japp-Klingemann reaction from diazotized 4-aminoantipyrine and Meldrum's acid . Additionally, the synthesis of pyrimido[5',4':5,6]pyrano[2,3-d]pyrimidine-2,4,6(1H,3H)-triones via the tandem intramolecular Pinner–Dimroth rearrangement has been described .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For example, the structure of a new aromatic hydrazone was characterized by UV–Visible, 1H NMR, ESR, Mass spectral, molar conductance, and magnetic susceptibility measurements . Supramolecular structures of 5-(arylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-triones have been studied, revealing a wide C-C-C angle at the methine C atom linking the two rings and evidence for intramolecular charge separation .

Chemical Reactions Analysis

The chemical behavior of these compounds under different conditions has been explored. For instance, the influence of pH on the molecule was studied, showing azo/enol-hydrazone tautomerism in solution . The tautomerism of enhydrazine versus hydrazone has also been studied in the context of 1,3-dimethyl pyrimidine-2,4,6-trione s-triazinyl hydrazine/hydrazone derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated. The spectral-luminescent properties of 5-(benzylidene)pyrimidine-2,4,6-triones were studied, showing aggregation-induced emission characteristics and potential as fluorescent probes . The antioxidant properties of the compounds were explored by DPPH assay, indicating that the ligand possesses better free radical scavenging effect than its complexes . The antibacterial activity of pyrimido[5',4':5,6]pyrano[2,3-d]pyrimidine-2,4,6(1H,3H)-triones against various bacteria was also evaluated .

科学研究应用

氢键研究

研究表明,嘧啶-2(1H)、4(3H)、5,6-四酮的苯肼衍生物中存在广泛的氢键,包括分子内和分子间相互作用。这在晶体学数据中很明显,表明在分子结构分析和材料科学中具有潜在应用 (Beaton, Willey, & Drew, 1987)。

分子结构和合成

在另一项研究中,分析了各种嘧啶-2,4,6(1H,3H,5H)-三酮衍生物的结构,为有机化学领域做出了贡献,并有助于理解分子相互作用和合成过程 (da Silva et al., 2005)。

无催化剂合成应用

已经开发出一种无催化剂、生态友好的方法来合成一系列功能化的嘧啶-4,6,11(5H)-三酮。由于其温和的条件和高原子经济性,这在制药研究和绿色化学中具有重要意义 (Brahmachari & Nayek, 2017)。

超分子结构

已经研究了嘧啶-2,4,6(1H,3H,5H)-三酮衍生物的超分子结构,这对于理解各种化学和生物系统中的分子排列和相互作用至关重要 (Rezende et al., 2005)。

潜在的生物学应用

已经对嘧啶-2,4,6(1H,3H,5H)-三酮衍生物的合成及其潜在的生物活性进行了研究。这表明在开发新的治疗剂方面具有可能的应用 (Gobouri, Mohamed, & Amin, 2016)。

互变异构研究

对嘧啶-2,4,6-三酮衍生物的互变异构的研究提供了对分子中动态化学平衡的见解,这对于理解各种化学和生物过程至关重要 (Sharma et al., 2017)。

属性

IUPAC Name |

1-benzyl-8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3,7-dimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N8O5/c1-24-11-12(19-16(24)23-22-10-13(27)20-17(30)21-14(10)28)25(2)18(31)26(15(11)29)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H3,20,21,27,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDDICWJXIVIWHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1N=NC3=C(NC(=O)NC3=O)O)N(C(=O)N(C2=O)CC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N8O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[3-[3-(2-Methoxyphenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2538382.png)

![N-(3-methoxypropyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2538383.png)

![2-[5-(3,4-dimethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2538384.png)

![4-methoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2538392.png)

![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methoxyphenyl)butanamide](/img/structure/B2538398.png)

![2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N,N-dimethylacetamide;hydrochloride](/img/structure/B2538403.png)